

what are the properties of 5-Chloro-2-(tributylstannyl)pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-(tributylstannyl)pyridine

Cat. No.: B1418376

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An In-depth Technical Guide to **5-Chloro-2-(tributylstannyl)pyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-2-(tributylstannyl)pyridine**, a pivotal organostannane reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, synthesis, spectral characterization, reactivity, and applications, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Building Block for Complex Molecules

5-Chloro-2-(tributylstannyl)pyridine is a substituted heteroaromatic organotin compound. Its structure is uniquely bifunctional: the tributylstannyl group serves as a nucleophilic handle for the introduction of the 5-chloropyridin-2-yl moiety in Stille cross-coupling reactions, while the chlorine atom provides a secondary site for subsequent functionalization, typically through nucleophilic aromatic substitution or other cross-coupling methodologies.^[1] This dual reactivity makes it an invaluable building block for the regioselective synthesis of highly substituted pyridine derivatives.^[1]

Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their unique electronic properties and ability to engage in hydrogen bonding.[\[2\]](#)[\[3\]](#) Consequently, reagents like **5-Chloro-2-(tributylstannylyl)pyridine**, which facilitate the efficient construction of these frameworks, are of high strategic importance in drug discovery and development programs.[\[4\]](#)[\[5\]](#)

Molecular and Physicochemical Properties

The key to harnessing the reactivity of **5-Chloro-2-(tributylstannylyl)pyridine** lies in understanding its fundamental properties. Its structure combines an electron-deficient pyridine ring, further deactivated by the chloro-substituent, with a covalently bonded, sterically demanding, and highly toxic organometallic group.

Compound Identifiers

Property	Value	Source(s)
CAS Number	611168-63-9	[6] [7]
Molecular Formula	C ₁₇ H ₃₀ CINSn	[6] [8]
Molecular Weight	402.58 g/mol	[6]
InChI Key	MHSMAFNXVWZVOC- UHFFFAOYSA-N	[8]
SMILES	CCCC--INVALID-LINK-- (CCCC)c1ccc(Cl)cn1	[8]

Physical Properties

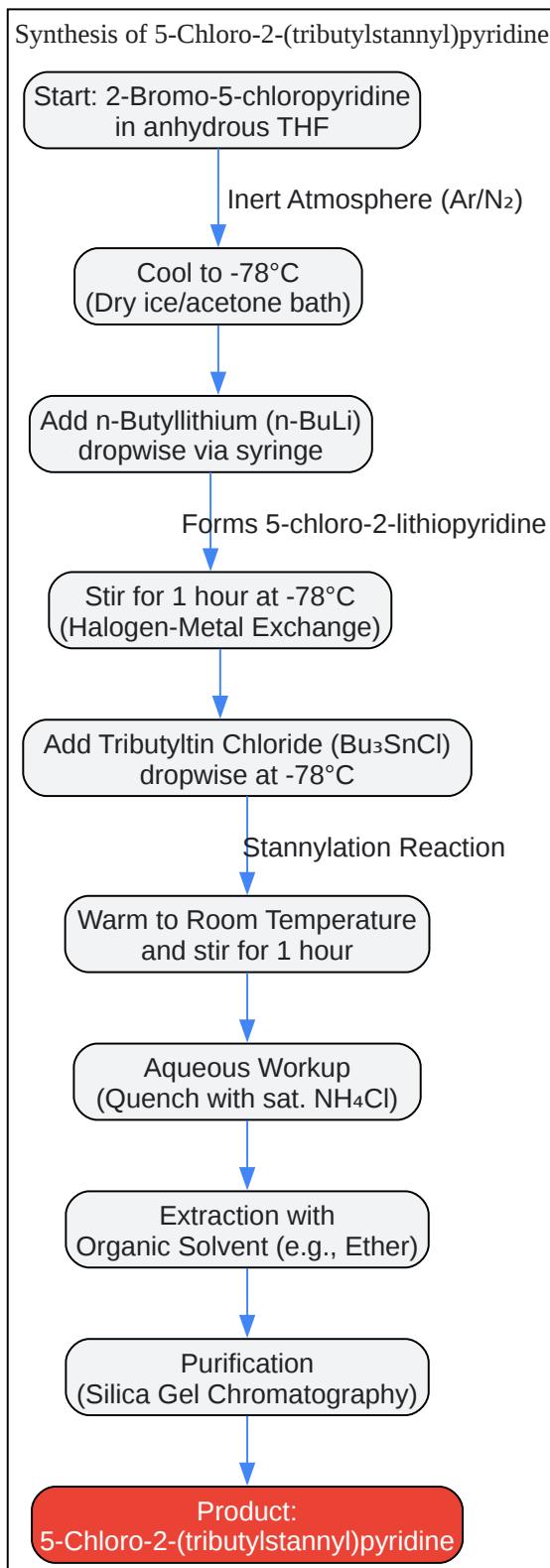
Property	Value	Source(s)
Appearance	Solid	
Purity	Typically $\geq 96\%$	[6]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[9][10]
Solubility	Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)	
Stability	Air and moisture sensitive[9]; organostannanes are stable but toxic[11]	

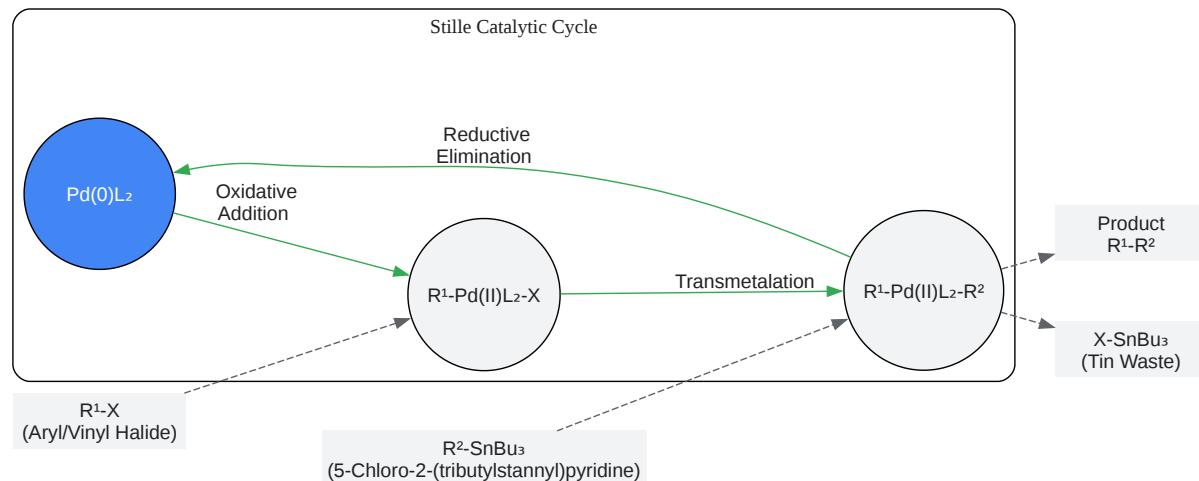
Synthesis and Purification

The preparation of **5-Chloro-2-(tributylstannylyl)pyridine** is typically achieved via a directed metallation-stannylation sequence. The choice of starting material and reaction conditions is critical to ensure high regioselectivity and yield.

Synthetic Workflow

A common and effective route involves the lithiation of 2,5-dichloropyridine followed by quenching with tributyltin chloride. The pronounced acidifying effect of the chlorine atom and the adjacent nitrogen atom directs the deprotonation to the C6 position. However, a more direct approach starts from 2-bromo-5-chloropyridine, where halogen-metal exchange provides a more regioselective route to the desired 2-lithiated intermediate.





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